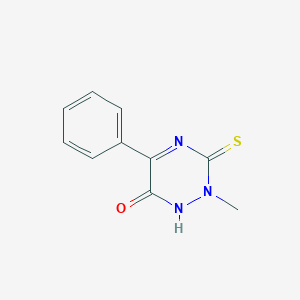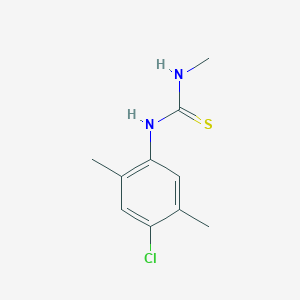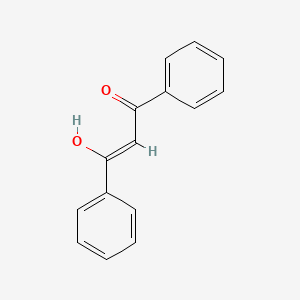
3-Hydroxy-1,3-diphenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,3-diphenyl-2-propen-1-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . It is a type of chalcone, which is characterized by the linkage of two aromatic rings joined by a three-carbon α-β-unsaturated carbonyl entity . Chalcones are known for their structural simplicity and are found both naturally and synthetically .
Preparation Methods
3-Hydroxy-1,3-diphenyl-2-propen-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials. The reaction is typically carried out in an alkaline ethanolic solution at room temperature for 24 hours . The resulting product is then purified through recrystallization .
Chemical Reactions Analysis
3-Hydroxy-1,3-diphenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the α-β-unsaturated carbonyl group into saturated carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide for the Claisen-Schmidt condensation, and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-1,3-diphenyl-2-propen-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,3-diphenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the proliferation of human breast cancer cell lines by inducing apoptosis and blocking cell cycle progression in the G2/M phase . It also acts as an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases, which are essential for the parasite’s life cycle .
Comparison with Similar Compounds
3-Hydroxy-1,3-diphenyl-2-propen-1-one can be compared with other similar compounds, such as:
Chalcone (1,3-diphenyl-2-propen-1-one): This compound shares a similar structure but lacks the hydroxy group.
The presence of the hydroxy group in this compound enhances its reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
InChI Key |
RZCYUOWKJNUVBF-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
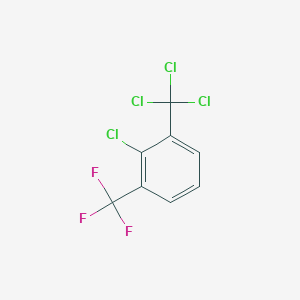




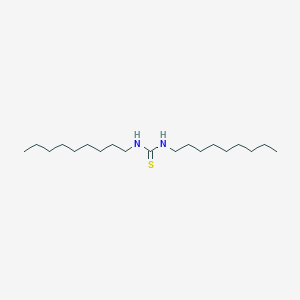
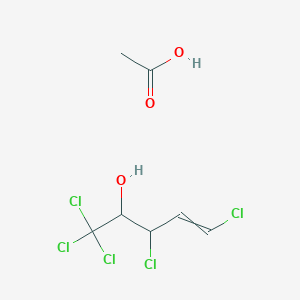
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
